Benzo[d]thiazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWADMZUYTNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856646 | |
| Record name | 1,3-Benzothiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213833-90-9 | |
| Record name | 1,3-Benzothiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Classification and Significance in Heterocyclic Chemistry
Benzo[d]thiazole-4-carbaldehyde is classified as a substituted benzothiazole (B30560). The core of this molecule is the benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ekb.egnih.gov Thiazole itself is a five-membered aromatic ring containing both sulfur and nitrogen atoms. researchgate.net In this compound, this fused bicyclic system is further modified by the presence of a carbaldehyde group (an aldehyde, -CHO) attached to the 4th position of the benzene ring portion of the structure.
The significance of this compound in heterocyclic chemistry stems largely from its role as a versatile synthetic building block. smolecule.com The benzothiazole nucleus is a key feature in numerous biologically active molecules and pharmaceutical agents. nih.govbenthamscience.comdntb.gov.uacrimsonpublishers.com The aldehyde functional group is particularly important as it can participate in a wide array of chemical reactions, including:
Condensation Reactions: The aldehyde can react with amines or other nucleophiles to form imines (Schiff bases) and related structures. smolecule.com This is a common strategy for elaborating the core structure.
Nucleophilic Addition: The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles, leading to the formation of alcohols or other functionalized products. smolecule.com
Oxidation: The aldehyde group can be readily oxidized to form the corresponding carboxylic acid, providing another route for derivatization. smolecule.com
This reactivity allows chemists to use this compound as a starting material to construct more complex molecules with desired properties for applications in medicinal chemistry and materials science. smolecule.com The specific position of the aldehyde group on the benzene ring influences the compound's reactivity and the biological activity of its derivatives. smolecule.com
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| Structure | A benzene ring fused to a thiazole ring with an aldehyde group at position 4. |
Historical Development of Research Perspectives on the Chemical Compound
Research into benzothiazole (B30560) and its derivatives dates back to the late 19th century, with the first synthesis reported by A. W. Hofmann in 1887. jchemrev.com The foundational and most common method for synthesizing the benzothiazole core involves the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes or carboxylic acids. ekb.egnih.gov This general approach has been the cornerstone of benzothiazole chemistry for over a century.
Early research was primarily focused on understanding the fundamental reactivity and synthesis of the benzothiazole ring system. Over time, perspectives shifted as the diverse applications of benzothiazole derivatives became apparent. Initially, they found use as vulcanization accelerators in the rubber industry and in the manufacturing of dyes. nih.govpcbiochemres.com
The 20th century saw a significant evolution in research as the biological activities of benzothiazole compounds were discovered. This led to a surge in studies exploring their potential as therapeutic agents. nih.govijsrst.com The development of new synthetic methodologies, driven by the principles of green chemistry, has also marked a new phase in the historical timeline. nih.gov Researchers have developed more efficient and environmentally friendly ways to synthesize benzothiazoles, utilizing techniques such as:
Microwave-assisted synthesis to reduce reaction times and improve yields. eurekaselect.commdpi.com
The use of novel catalysts, including nanoparticles and reusable acid catalysts, to enhance reaction efficiency. ekb.egorganic-chemistry.orgresearchgate.net
Performing reactions in more benign solvents like water or even under solvent-free conditions. mdpi.comresearchgate.net
This continuous refinement of synthetic strategies reflects a growing interest in creating libraries of diverse benzothiazole derivatives, including aldehydes like Benzo[d]thiazole-4-carbaldehyde, for screening in drug discovery and materials science programs.
Overview of Core Academic Research Disciplines and Methodologies
Conventional Synthetic Routes
Traditional methods for synthesizing the benzothiazole core and introducing the essential carbaldehyde functional group have long been established in organic chemistry. These routes, while effective, often rely on well-understood reaction mechanisms that have been refined over decades.
Condensation Reactions with 2-Aminobenzenethiol Precursors
A cornerstone in the synthesis of benzothiazoles is the condensation reaction involving 2-aminobenzenethiol and a suitable carbonyl-containing compound. nih.gov This approach is one of the most common methods for constructing the benzothiazole framework. nih.gov The reaction typically proceeds by reacting 2-aminobenzenethiol with aldehydes or carboxylic acids. nih.govacs.org For instance, the condensation of 2-aminobenzenethiol with various aldehydes can be facilitated by catalysts such as a mixture of H2O2/HCl in ethanol (B145695) at room temperature, which works well for aldehydes with both electron-donating and electron-withdrawing substituents. nih.gov Other variations include using dimethyl sulfoxide (B87167) (DMSO) under reflux conditions or employing microwave irradiation to drive the reaction. nih.gov
The introduction of the carbaldehyde group at the 4-position of the benzo[d]thiazole ring can be achieved through a multi-step process. This often involves starting with a substituted 2-aminobenzenethiol or by modifying the benzothiazole ring after its formation.
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| 2-Aminobenzenethiol Derivative | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzenethiol | Benzaldehyde (B42025) | H2O2/HCl, Ethanol, RT | 2-Phenylbenzothiazole | nih.gov |
| 2-Aminobenzenethiol | 5-Aldehyde bisthiophene | DMSO, Reflux | 2-bisthiophene substituted benzothiazole | nih.govresearchgate.net |
| 2-Amino-4-chlorobenzenethiol | Benzonitrile | Cu(OAc)2, Ethanol | 6-Chloro-2-phenylbenzothiazole | acs.org |
| 2-Aminothiophenol (B119425) | Aromatic Aldehydes | Air/DMSO | 2-Arylbenzothiazoles | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Formylation Reactions Employing Vilsmeier-Haack Conditions
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wisdomlib.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3). organic-chemistry.orgthieme-connect.com The resulting electrophilic species then attacks the aromatic ring to introduce a formyl (-CHO) group. organic-chemistry.org
In the context of this compound synthesis, the Vilsmeier-Haack reaction can be applied to a pre-formed benzothiazole ring. The reaction of benzothiazole derivatives with POCl3 in DMF leads to the formation of the desired carbaldehyde intermediates. wisdomlib.org This method is particularly valuable for introducing the aldehyde functionality at a specific position on the heterocyclic ring system. wisdomlib.orgresearchgate.net The versatility of the Vilsmeier-Haack reagent extends beyond simple formylation, as it can also be involved in cyclization and the introduction of other functional groups under specific conditions. thieme-connect.com
Advanced and Green Synthetic Approaches
In response to the growing need for sustainable chemical processes, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing benzo[d]thiazole derivatives. These advanced approaches often involve the use of novel catalysts and reaction media that minimize waste and energy consumption.
Catalytic Syntheses
The use of catalysts is central to modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity.
Nanocatalysts have emerged as a highly effective tool in the synthesis of benzothiazole derivatives due to their high surface area-to-volume ratio and unique electronic properties. academie-sciences.fr These catalysts can be designed to be highly active, selective, and, importantly, recyclable.
Several types of nanocatalysts have been successfully employed. For example, a magnetically recoverable nanocatalyst, Fe3O4@nano-cellulose/Cu(II), has been used for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives under solvent-free conditions. rsc.org Another magnetic nanocatalyst, Fe3O4@SiO2/collagen, has proven efficient for the synthesis of benzothiazole derivatives, offering high yields and short reaction times. academie-sciences.fr Furthermore, a natural-based nanocatalyst containing Zr(IV) supported on Gum Arabic has been utilized for the one-pot synthesis of benzothiazole derivatives from the condensation of aromatic aldehydes and 2-aminothiophenol under solvent-free conditions. orgchemres.org Nickel oxide (NiO) nanoparticles have also been demonstrated as an effective and reusable heterogeneous catalyst for the synthesis of 2-aryl substituted benzothiazoles in an aqueous medium. rasayanjournal.co.in The use of a magnetic nanocatalyst, Fe3O4@Pyl-Cu, has also been reported for the efficient synthesis of 2-arylbenzothiazoles in ethanol. biolmolchem.com
Table 2: Overview of Nanocatalysts in Benzothiazole Synthesis
| Nanocatalyst | Reactants | Reaction Conditions | Key Advantages | Reference |
| Fe3O4@nano-cellulose/Cu(II) | Aromatic aldehyde, 2-aminobenzothiazole (B30445), ethyl acetoacetate | Solvent-free, 80 °C | Good yields, environmentally benign, catalyst reusability | rsc.org |
| Fe3O4@SiO2/collagen | Aromatic aldehyde, 2-aminobenzothiazole | EtOH, Reflux | High yields, short reaction times, easy workup | academie-sciences.fr |
| Gum Arabic/Zr(IV) | Aromatic aldehydes, 2-aminothiophenol | Solvent-free, 90 °C | High efficiency, cheap, recyclable catalyst | orgchemres.org |
| NiO nanoparticles | Aryl aldehydes, substituted o-amino thiophenol | Water, Reflux | Eco-friendly, low catalyst loading, good yield | rasayanjournal.co.in |
| Fe3O4@Pyl-Cu | Aromatic aldehydes, 2-aminothiophenol | Ethanol, 80 °C | Easy recovery, high yield, fast reaction | biolmolchem.com |
This table is interactive. Click on the headers to sort.
Deep eutectic solvents (DESs) are gaining significant attention as green and sustainable alternatives to conventional organic solvents. rsc.orgresearchgate.netmdpi.com These solvents are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a mixture with a lower melting point than its individual components. researchgate.net DESs are attractive due to their low cost, biodegradability, low toxicity, and potential for recyclability. researchgate.net
In the synthesis of benzothiazole derivatives, DESs can act as both the solvent and the catalyst. rsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and imidazole, [CholineCl][Imidazole]2, has been effectively used as a catalyst for the one-pot synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.orgresearchgate.net This method offers the advantages of being environmentally friendly and allowing for the reuse of the catalyst. rsc.org The use of DESs aligns with the principles of green chemistry by reducing the reliance on volatile and hazardous organic solvents. researchgate.netmdpi.com
Metal-Organic Framework (MOF) Catalysis
The synthesis of benzothiazole derivatives, including structures related to this compound, has been significantly advanced through the use of Metal-Organic Frameworks (MOFs) as heterogeneous catalysts. These materials are valued for their high surface area, tunable porosity, and the presence of catalytically active metal sites.
Several studies have demonstrated the efficacy of MOFs in catalyzing the condensation reaction between 2-aminothiophenols and various aldehydes to form the benzothiazole ring. nih.gov For instance, the titanium-based MOF, NH₂-MIL-125(Ti), has been employed as an efficient, oxidant-free heterogeneous catalyst for this transformation. srmap.edu.inbohrium.comrsc.org The reaction is proposed to be initiated by the adsorption of substrates onto the electron-deficient Ti⁴⁺ sites on the MOF surface. rsc.org This catalytic system is noted for its broad substrate scope and high reusability. srmap.edu.inbohrium.com
Similarly, a nickel(II)-based MOF (Ni-MOF) has been reported as a novel and reusable catalyst for the synthesis of benzimidazole (B57391) and benzothiazole derivatives from o-phenylenediamines or 2-aminothiophenol and a variety of aromatic aldehydes. nih.gov The catalytic activity is attributed to the Lewis acidic nature of the unsaturated metal centers within the framework. nih.gov This method offers advantages such as short reaction times, high yields, and environmental friendliness. nih.gov
The iron-based MOF, Fe₃O(BDC)₃, has been utilized as a recyclable heterogeneous catalyst for the direct arylation of benzothiazoles with aldehydes. rsc.orgrsc.org In this process, the aldehyde serves as the aryl source, replacing traditional aryl halides. rsc.org The reaction between benzothiazole and benzaldehyde, for example, yields 2-phenylbenzo[d]thiazole in high yields. rsc.orgrsc.org The efficiency of this transformation is highly dependent on the solvent and oxidant, with N-methyl-2-pyrrolidone and di-tert-butyl peroxide being an effective combination. rsc.org Another MOF, MIL-101(Cr), has also proven to be an effective heterogeneous catalyst for synthesizing various benzoazoles, including benzothiazoles, from the condensation of aldehydes with 2-aminothiophenol. nih.govacs.org
Table 1: Performance of Various MOF Catalysts in Benzothiazole Synthesis
| Catalyst | Reactants | Product Example | Yield | Key Features |
|---|---|---|---|---|
| NH₂-MIL-125(Ti) | o-aminothiophenol and aldehydes | Benzothiazole derivatives | Good yields | Oxidant-free, reusable catalyst. srmap.edu.inbohrium.com |
| Ni-MOF | 2-aminothiophenol and aromatic aldehydes | Benzothiazole derivatives | Good to excellent yields | Reusable, short reaction times, environmentally benign. nih.gov |
| Fe₃O(BDC)₃ | Benzothiazole and aldehydes | 2-Aryl-benzo[d]thiazoles | Up to 90% | Recyclable, direct arylation, replaces aryl halides. rsc.orgrsc.org |
| MIL-101(Cr) | 2-aminothiophenol and substituted aldehydes | 2-Phenylbenzothiazole | 87% | Reusable, clean synthesis, mild conditions. nih.govacs.org |
| MOF@MT‐COF‐Cu | o-aminothiophenol and aldehydes | Benzothiazole derivatives | Not specified | Zr-Cu bimetallic sites, green and mild conditions. researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including derivatives of this compound. researchgate.netfrontiersin.org This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and enhanced selectivity. frontiersin.orgnih.govbeilstein-journals.org
The synthesis of various benzothiazole derivatives has been successfully achieved using microwave irradiation. rsc.org For instance, the reaction of 2-cyanomethyl-1,3-benzothiazole with aldehydes under microwave conditions is a key step in the synthesis of novel pyrrolo[2,1-b] srmap.edu.inrsc.orgbenzothiazole derivatives. mdpi.com This approach is noted for being a rapid, simple, and high-yielding route to polycondensed heterocyclic systems. mdpi.com Similarly, microwave irradiation has been used to facilitate the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl)ureas, showcasing the broad applicability of this technology in functionalizing the benzothiazole core. researchgate.net
In the context of multicomponent reactions, microwave assistance has proven particularly effective. beilstein-journals.orgrsc.org The synthesis of annulated benzothiazoloquinazolines and benzothiazolylpyrimidine-5-carboxamides has been achieved through microwave-assisted one-pot, three-component reactions. rsc.orgnih.gov These protocols benefit from mild reaction conditions, operational simplicity, and the ability to quickly generate structurally diverse molecules. nih.gov For example, the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) and an aldehyde was significantly improved with microwave assistance, with reaction times dropping from 2 hours to 8-10 minutes and yields doubling from 38% to 76-80%. mdpi.comsemanticscholar.org
The use of catalysts, such as Ag₂O, in conjunction with microwave irradiation can further enhance reaction efficiency, leading to impressive yields (92–98%) in very short timeframes (4–8 minutes) for the synthesis of 2-substituted benzothiazoles. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Schiff Base
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 2 hours | 38% | mdpi.comsemanticscholar.org |
| Microwave Irradiation | 8-10 minutes | 76-80% | mdpi.comsemanticscholar.org |
One-Pot Multicomponent Reactions (MCRs) Incorporating the Compound
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic structures from simple starting materials in a single synthetic operation. scirp.orgcbijournal.com This approach is particularly valuable for building libraries of structurally diverse compounds. nih.gov Several MCRs have been developed for the synthesis of fused heterocyclic systems incorporating the benzothiazole moiety. rsc.orgnih.gov
A prominent example is the three-component reaction of 2-aminobenzothiazole, an aldehyde (such as a benzaldehyde derivative), and an active methylene (B1212753) compound to produce pyrimido[2,1-b]benzothiazole derivatives. scirp.orgnih.gov This reaction can be performed under solvent-free conditions or catalyzed by various agents. scirp.org The versatility of this reaction allows for the incorporation of different aldehydes and active methylene compounds like β-ketoesters, β-diketones, and malonates, leading to a range of substituted products. scirp.org
Another significant MCR involves the synthesis of annulated benzothiazoloquinazolines from the one-pot reaction of a substituted 2-aminobenzothiazole, a cyclic ketone like α-tetralone, and an aromatic or heteroaromatic aldehyde. nih.gov This method is praised for its high yields, mild conditions, and operational simplicity. nih.gov
MCRs are also employed in the synthesis of more complex structures, such as pyrrolo[2,1-b] srmap.edu.inrsc.orgbenzothiazole derivatives, through a microwave-assisted three-component reaction. mdpi.com Furthermore, deep eutectic solvents have been explored as green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazoles from o-chloronitrobenzene, aldehydes or ketones, and sulfur. rsc.org The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of benzothiazolylpyrimidine-5-carboxamides from a benzothiazolyloxobutanamide, an aromatic benzaldehyde, and thiourea. rsc.org
Table 3: Examples of Multicomponent Reactions for Benzothiazole Derivatives
| Product Type | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| 4H-Pyrimido[2,1-b]benzothiazoles | 2-Aminobenzothiazole, Benzaldehyde derivatives, Active methylene compounds | Solvent-free or various catalysts | High bond forming efficiency, easy work-up. scirp.orgnih.gov |
| Annulated Benzothiazoloquinazolines | 2-Aminobenzothiazole, α-Tetralone, Aromatic aldehydes | Triethylamine | High yields, mild conditions, structural diversity. nih.gov |
| Pyrrolo[2,1-b] srmap.edu.inrsc.orgbenzothiazoles | 2-Cyanomethyl-1,3-benzothiazole, Aldehydes, Benzoyl cyanide | Microwave-assisted | Rapid, high yields, access to fused heteroaromatics. mdpi.com |
| 2-Substituted Benzothiazoles | o-Chloronitrobenzene, Aldehydes/Ketones, Sulfur | [CholineCl][Imidazole]₂ (DES) | Green catalyst, solvent-free conditions. rsc.org |
| Benzothiazolylpyrimidine-5-carboxamides | Benzothiazolyloxobutanamide, Aromatic benzaldehydes, Thiourea | Biginelli reaction | Access to biologically relevant scaffolds. rsc.org |
Derivatization and Structural Modification Strategies
Functionalization of the Aldehyde Moiety via Oxidation and Reduction
The aldehyde group at the 4-position of the benzothiazole ring is a key functional handle that can be readily transformed into other functionalities, primarily through oxidation and reduction reactions.
Oxidation: The aldehyde moiety (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH). This transformation is a standard organic reaction, typically achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can effect this change. This conversion introduces a carboxylic acid group, which can then participate in a wide range of subsequent reactions, such as esterification or amidation, to create further derivatives. researchgate.net
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol (-CH₂OH). This is commonly carried out using mild reducing agents like sodium borohydride (B1222165) or the more powerful lithium aluminum hydride. The resulting benzo[d]thiazole-4-methanol can serve as a building block for further modifications, such as etherification or esterification at the newly formed hydroxyl group. evitachem.com
Table 4: Functionalization of the Aldehyde Group in this compound
| Transformation | Reagent Examples | Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid (-COOH) |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary Alcohol (-CH₂OH) |
Ring-Opening and Ring-Expansion Transformations
The benzothiazole ring system, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of larger heterocyclic structures or providing pathways for functionalization.
Ring-Expansion: A notable ring-expansion reaction involves the conversion of benzo[d]thiazole derivatives into benzo[b] srmap.edu.inresearchgate.netthiazines. An efficient method has been developed using an I₂/K₂S₂O₈-promoted ring expansion of benzo[d]thiazole with 3-oxo-3-arylpropanenitrile. researchgate.netresearchgate.net This reaction proceeds smoothly to afford 3-aryl-4H-benzo[b] srmap.edu.inresearchgate.netthiazine-2-carbonitriles in moderate to excellent yields under metal-free conditions. researchgate.netresearchgate.net This transformation effectively inserts atoms into the thiazole ring, expanding it from a five-membered to a six-membered ring.
Ring-Opening: A plausible ring-opening pathway has been proposed as part of the mechanism for the direct arylation of benzothiazole with aldehydes catalyzed by the Fe₃O(BDC)₃ MOF. rsc.org It is suggested that the reaction may proceed not through a simple decarbonylative pathway, but via a ring-opening of the benzothiazole. rsc.org This involves the hydrolysis of the benzothiazole to an N-(2-mercaptophenyl)formamide intermediate, which then participates in the coupling reaction before ring-closing to form the 2-aryl-substituted benzothiazole. rsc.org This transient ring-opening demonstrates the dynamic nature of the benzothiazole core under certain catalytic conditions.
Reactions Involving the Carbaldehyde Group
The aldehyde functional group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The carbon atom of the carbaldehyde group is electrophilic and readily undergoes attack by nucleophiles. smolecule.com This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or other functionalized products. smolecule.comlibretexts.org The stereochemistry of this addition is significant, as the attack can occur from either side of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org
Common nucleophiles that react with this compound include:
Organometallic reagents (e.g., Grignard reagents, organolithium compounds)
Hydride reagents (e.g., sodium borohydride, lithium aluminum hydride)
Cyanide ions
Alcohols
These reactions are fundamental in extending the carbon skeleton or introducing new functional groups to the molecule.
Condensation and Imine Formation Reactions
This compound readily undergoes condensation reactions with primary amines, hydrazines, and other related nucleophiles to form imines (Schiff bases) and hydrazones, respectively. mdpi.com These reactions typically proceed under mild conditions, often with catalytic acid or base, and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. ekb.eg
For instance, the reaction with primary amines yields N-substituted imines, which are valuable intermediates in the synthesis of various heterocyclic systems and biologically active molecules. mdpi.comorganic-chemistry.org Similarly, condensation with hydrazines produces hydrazones, which can be further modified. nih.gov Knoevenagel condensation, a variant of this reaction type, involves the reaction of this compound with active methylene compounds in the presence of a weak base. nih.govrsc.org
The formation of imines from this compound has been utilized in the synthesis of various compounds, including those with potential applications in materials science and medicinal chemistry. beilstein-journals.org
Table 1: Examples of Condensation Reactions with this compound
| Reactant | Product Type | Reference(s) |
| Primary Amines | Imine (Schiff Base) | mdpi.comorganic-chemistry.org |
| Hydrazines | Hydrazone | nih.gov |
| Active Methylene Compounds | Knoevenagel Condensation Product | nih.govrsc.org |
Redox Chemistry of the Aldehyde Functionality
The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the aldehyde to Benzo[d]thiazole-4-carboxylic acid. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is required.
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (Benzo[d]thiazol-4-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH4). Stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but may require more controlled conditions to avoid over-reduction or side reactions involving the thiazole ring.
Electrophilic and Nucleophilic Substitution on the Benzothiazole Ring System
The benzothiazole ring itself can participate in substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the directing effects of the aldehyde group. wikipedia.org
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring is generally deactivated towards electrophilic attack due to the fused electron-withdrawing thiazole ring. However, under forcing conditions, electrophilic substitution can occur. The position of substitution will be directed by the existing substituents.
Nucleophilic Aromatic Substitution: The benzothiazole ring system is generally resistant to nucleophilic attack. mdpi.com However, the presence of strong electron-withdrawing groups or activation via metal complexation can facilitate nucleophilic substitution reactions.
Heterocyclic Rearrangements and Ring Interconversions
While specific examples of heterocyclic rearrangements and ring interconversions involving this compound are not extensively documented in the provided search results, benzothiazoles, in general, can undergo ring-opening reactions under basic conditions. thieme-connect.de It is plausible that under specific reaction conditions, the benzothiazole core of this compound could be susceptible to rearrangements. For instance, some thiazole derivatives have been observed to undergo rearrangements like the Dimroth rearrangement, which involves the exchange of a ring nitrogen and its substituent with an exocyclic imino group. bhu.ac.in Additionally, rearrangements like the Cloke-Wilson rearrangement are known for activated cyclopropanes, which can lead to the formation of five-membered heterocycles. semanticscholar.org
Detailed Mechanistic Elucidation of Reactions Involving this compound
The mechanisms of reactions involving this compound are generally consistent with those of other aromatic aldehydes and benzothiazole derivatives.
Condensation Reactions: The formation of an imine from this compound and an amine proceeds through a well-established mechanism. ekb.eg It begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). This is followed by proton transfer and subsequent elimination of a water molecule to yield the final imine product. ekb.eg
Cyclization Reactions: In the synthesis of larger heterocyclic systems using this compound as a starting material, the mechanism often involves an initial condensation reaction followed by an intramolecular cyclization. For example, in the formation of certain thiazolidinone derivatives, the reaction proceeds via the formation of a Schiff base intermediate, followed by nucleophilic attack of a thiol group and subsequent cyclization. frontiersin.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental in confirming the structure of Benzo[d]thiazole-4-carbaldehyde.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aldehydic proton and the aromatic protons of the benzothiazole (B30560) ring system. researchgate.netceitec.czuni.lu
Key diagnostic signals include a singlet for the aldehyde proton (CHO) appearing significantly downfield, a characteristic feature of protons attached to a carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The precise chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern on the benzothiazole core.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | ~10.2 | s (singlet) |
| Aromatic-H | ~7.5 - 9.4 | m (multiplet) |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. researchgate.netceitec.czuni.lumdpi.com In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group presents a highly characteristic signal at the low-field end of the spectrum. researchgate.net The carbon atoms of the fused aromatic rings also give rise to a series of signals in the aromatic region of the spectrum. The specific chemical shifts of these carbons provide further confirmation of the connectivity and electronic environment within the molecule.
Table 2: Illustrative ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~185 - 195 |
| Aromatic-C | ~120 - 155 |
Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.netceitec.czuni.lu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional moieties. researchgate.netacs.org
A strong absorption band is typically observed in the region of 1660-1718 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. researchgate.net Additionally, the spectrum will show absorptions corresponding to the C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations within the aromatic benzene ring. The C-H stretching vibrations of the aromatic ring and the aldehyde group are also observable.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Aldehyde) | ~1660 - 1718 |
| C=N (Thiazole) | ~1562 |
| C=C (Aromatic) | ~1519 |
| C-H (Aromatic/Aldehyde) | ~2954 - 3062 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. researchgate.netceitec.czuni.lu For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition. researchgate.net The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, can provide further structural evidence by showing the loss of specific fragments, such as the formyl group (CHO).
Computational and Theoretical Studies on Benzo D Thiazole 4 Carbaldehyde
Vibrational Frequency and Spectroscopic Feature Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules like benzo[d]thiazole-4-carbaldehyde. These theoretical calculations provide a basis for understanding and assigning the bands observed in experimental infrared (IR) and Raman spectra.
The B3LYP functional is a commonly employed method in DFT that has demonstrated reliability in predicting theoretical properties that align well with experimental spectroscopic findings. researchgate.net For instance, in studies of similar heterocyclic compounds, the B3LYP method, often paired with a 6-311G(d,p) or 6-311++G(d,p) basis set, has been shown to provide good agreement between theoretical and experimental structural and spectroscopic data. researchgate.net It is a standard practice to apply a scaling factor, typically around 0.96, to the computed vibrational frequencies to correct for overestimation that can occur with the DFT approach. researchgate.net
The vibrational spectrum of a molecule is characterized by various stretching, bending, and torsional modes. For aromatic and heteroaromatic compounds, specific frequency ranges are associated with particular bond vibrations. For example, C-H stretching vibrations in aromatic rings are typically observed in the 3100–3000 cm⁻¹ region. acs.org The C=C stretching vibrations within the fused ring system of benzo[d]thiazole would be expected in the 1650–1400 cm⁻¹ range. acs.org The characteristic C=O stretching frequency of the carbaldehyde group is also a significant feature.
By performing DFT calculations on this compound, a theoretical vibrational spectrum can be generated. This computed spectrum can then be compared with experimentally obtained FT-IR and FT-Raman spectra. This comparison allows for the detailed assignment of each observed vibrational band to a specific molecular motion, such as the stretching of the C=O bond in the aldehyde, or the various vibrations of the benzothiazole (B30560) ring system. This correlation between theoretical predictions and experimental data is crucial for a comprehensive understanding of the molecule's structural and electronic properties. doi.orgdntb.gov.ua
Table 1: Predicted vs. Experimental Vibrational Frequencies for Related Functional Groups
| Functional Group Vibration | Typical Experimental Range (cm⁻¹) | Nature of Vibration |
| Aromatic C-H | 3100–3000 | Stretching |
| Carbonyl C=O | 1700–1680 | Stretching |
| Aromatic C=C | 1650–1400 | Stretching |
Note: The specific frequencies for this compound would require dedicated experimental and computational analysis.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. biotech-asia.org For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations, and the interactions that govern its three-dimensional structure.
The conformational analysis of this compound would focus on the rotational freedom around the single bond connecting the carbaldehyde group to the benzothiazole ring. By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. This surface reveals the lowest energy conformers, which are the most likely to be populated at equilibrium. researchgate.net
MD simulations can then be used to study the dynamic transitions between these different conformations. researchgate.net These simulations model the atomic motions of the molecule over a period of time, taking into account factors like temperature and solvent effects. The resulting trajectory provides a detailed picture of the molecule's flexibility and the time scales of conformational changes. Analysis of the simulation can include root-mean-square deviation (RMSD) to assess the stability of the molecule's structure and root-mean-square fluctuation (RMSF) to identify regions of higher or lower flexibility. nih.gov
For this compound, understanding its conformational preferences is important as it can influence its reactivity and its ability to interact with biological targets. The orientation of the aldehyde group relative to the benzothiazole ring system can affect its accessibility for chemical reactions and its binding mode within a receptor pocket.
In Silico Molecular Recognition Studies and Ligand-Target Interaction Modeling
In silico molecular recognition studies are a cornerstone of modern drug discovery and are highly relevant for understanding the potential biological activity of compounds like this compound. researchgate.net These computational methods, which include molecular docking and molecular dynamics simulations, aim to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. biotech-asia.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target. biotech-asia.org For this compound, this would involve docking the molecule into the active site of a specific protein of interest. The docking process generates various possible binding poses and scores them based on a scoring function that estimates the binding affinity. acs.org This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. acs.org
Following molecular docking, molecular dynamics simulations can be employed to further investigate the stability of the predicted ligand-protein complex. nih.gov By simulating the dynamic behavior of the complex over time, researchers can assess whether the initial docked pose is maintained and analyze the flexibility of both the ligand and the protein upon binding. researchgate.netnih.gov The binding free energy, a more accurate measure of binding affinity, can also be calculated from the MD simulation trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net
These in silico studies are crucial for hypothesis-driven drug design. By understanding how this compound and its derivatives interact with specific biological targets, medicinal chemists can rationally design new compounds with improved potency and selectivity. fu-berlin.de For instance, if a particular hydrogen bond is identified as being critical for binding, modifications can be made to the molecule to enhance this interaction. This integrated computational approach significantly accelerates the process of identifying and optimizing potential drug candidates. researchgate.net
Advanced Applications in Materials Science and Supramolecular Chemistry
Benzo[d]thiazole-4-carbaldehyde as a Versatile Chemical Synthon
The reactivity of the aldehyde group, coupled with the inherent properties of the benzothiazole (B30560) scaffold, positions this compound as a valuable synthon in organic synthesis. It serves as a starting point for constructing a diverse array of complex molecular architectures.
Fabrication of Complex Heterocyclic Scaffolds
The benzothiazole moiety is a prevalent feature in many biologically active compounds and functional materials. researchgate.net this compound provides a direct route to more elaborate heterocyclic systems through various chemical transformations. For instance, it can undergo condensation reactions with a range of nucleophiles to afford larger, fused heterocyclic structures.
One notable application is in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . These compounds are of interest due to their potential pharmaceutical activities. rsc.org The synthesis often involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an α-haloketone, and while not a direct use of the carbaldehyde, the underlying benzothiazole scaffold is key. rsc.org The aldehyde functionality of this compound can be readily converted to other functional groups that can participate in cyclization reactions. For example, Knoevenagel condensation of 2-methylthis compound (B1407303) with active methylene (B1212753) compounds like malononitrile (B47326) yields α,β-unsaturated derivatives, which are precursors to various heterocyclic rings.
Furthermore, the aldehyde group can react with thiosemicarbazide (B42300) to form thiosemicarbazones, which are versatile intermediates for the synthesis of thiazole (B1198619) and triazolothiadiazine derivatives. researchgate.net These reactions highlight the utility of this compound in creating hybrid molecules containing multiple heterocyclic units.
| Starting Material | Reagent | Resulting Scaffold | Reference |
| 2-Methylthis compound | Malononitrile | α,β-Unsaturated derivative | |
| This compound derivative | Thiosemicarbazide | Thiazole or Triazolothiadiazine | researchgate.net |
| 2-Aminobenzothiazole | α-Haloketone | Benzo[d]imidazo[2,1-b]thiazole | rsc.org |
Precursor in the Synthesis of Polymeric Systems
The development of advanced polymeric materials with tailored properties is a significant area of research. This compound and its derivatives serve as important monomers or precursors for the synthesis of such polymers. The benzothiazole unit, being an electron-withdrawing group, can impart desirable electronic and optical properties to the resulting polymer. rsc.orgdntb.gov.ua
For example, polymers containing benzothiazole units have been investigated for their potential in organic electronics. nih.govresearchgate.net The aldehyde functionality of this compound can be utilized in polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff base polymers). These polymers often exhibit interesting photophysical properties and thermal stability. beilstein-journals.org
Moreover, the incorporation of benzothiazole derivatives into carbazole-cyanostilbene frameworks has been explored to enhance charge-transfer interactions and optimize the photophysical properties of materials for optoelectronic applications. rsc.org The thermal stability of benzothiazole derivatives makes them suitable candidates for high-performance materials. rsc.org
Role in Catalysis and as a Ligand Component in Metal Complexes
The nitrogen and sulfur atoms within the benzothiazole ring of this compound and its derivatives can act as coordination sites for metal ions. This has led to their use as ligands in the formation of metal complexes with potential applications in catalysis.
The aldehyde group can be modified to create more complex ligand structures. For example, condensation with amines can produce imine-containing ligands, which are widely used in coordination chemistry. These ligands can form stable complexes with various transition metals, and the resulting metal complexes can exhibit catalytic activity in a range of organic transformations. For instance, palladium complexes with N,S-heterocyclic carbene ligands derived from benzothiazole have been shown to be competent precatalysts for C-C coupling reactions. nih.gov
The specific positioning of the aldehyde group at the 4-position of the benzothiazole ring can influence the coordination geometry and the properties of the resulting metal complexes, making this compound a tailored building block for the design of novel catalysts.
Development of Optoelectronic Materials and Devices
The benzothiazole core is a well-known electron-deficient system, which makes its derivatives promising candidates for use in organic optoelectronic materials. rsc.orgdntb.gov.ua These materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). nih.gov
The introduction of this compound into larger conjugated systems can modulate the electronic properties of the material. For instance, the electron-withdrawing nature of the benzothiazole unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron-transporting materials in OLEDs and n-type semiconductors in OFETs.
Research has shown that carbazole-cyanostilbene frameworks incorporating benzothiazole units exhibit promising thermal stability and optical properties for optoelectronic applications. rsc.org Furthermore, polythiophenes containing benzo[d]thiazole have been synthesized and their optical and photoluminescence properties investigated, demonstrating their potential as functional materials for optoelectronic devices. nih.govresearchgate.net The interaction of benzothiazole-based imines with TiO2 has also been studied for applications in organic devices. beilstein-journals.org
| Material Class | Application | Key Property | Reference |
| Carbazole-cyanostilbene with benzothiazole | Optoelectronics | Enhanced charge-transfer | rsc.org |
| Polythiophenes with benzo[d]thiazole | Optoelectronics | Tunable optical properties | nih.govresearchgate.net |
| Benzothiazole-based imines with TiO2 | Organic devices | Modified electronic properties | beilstein-journals.org |
Supramolecular Self-Assembly and Intermolecular Interactions in Solid State
The solid-state arrangement of molecules, governed by intermolecular interactions, is crucial for determining the properties of materials. This compound derivatives can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, leading to the formation of well-defined supramolecular architectures.
The aldehyde group can act as a hydrogen bond acceptor, while the aromatic rings of the benzothiazole system are capable of engaging in π-π stacking interactions. Crystal structure analyses of related benzothiazole amides have revealed the formation of intricate hydrogen-bonded networks, leading to the assembly of molecules into ribbons and sheets. iucr.org
The study of supramolecular self-assembly is essential for the rational design of crystalline materials with desired properties. For example, controlling the packing of molecules can influence their photophysical properties, such as fluorescence, and their charge transport characteristics. The self-assembly of amino acid derivatives can be influenced by the presence of benzimidazole (B57391) moieties, a related heterocyclic system, indicating the potential for benzothiazoles to direct supramolecular structures. nih.gov The ability to form ordered assemblies makes benzothiazole derivatives interesting candidates for the development of functional materials based on supramolecular principles.
Q & A
Q. What are the common synthetic routes for Benzo[d]thiazole-4-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : this compound is typically synthesized via condensation reactions involving aromatic aldehydes and heterocyclic precursors. For example, substituted benzaldehydes react with heterocyclic amines (e.g., thiazole derivatives) under reflux conditions. A standard protocol involves dissolving the precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, adding glacial acetic acid as a catalyst, and refluxing with the aldehyde for 4 hours. Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization or column chromatography .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid |
| Reaction Time | 4 hours (reflux) |
| Purification | Recrystallization/HPLC |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Characterization relies on a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Elemental Analysis : To verify purity and stoichiometry.
- HPLC : For assessing purity (>97% as per some reports) .
Advanced Research Questions
Q. How is this compound utilized in the development of organic light-emitting diodes (OLEDs)?
- Methodological Answer : Benzo[d]thiazole derivatives serve as electron-deficient cores in host materials for thermally activated delayed fluorescence (TADF)-OLEDs. For instance, benzothiazole-based hosts like CzBBIT and 2CzBBIT exhibit high triplet energy () and balanced charge transport. These are synthesized by coupling carbazole donors with benzothiazole acceptors, followed by solution-processing into OLED devices. Performance metrics include:
| Host Material | Max EQE (%) | Luminance Efficiency (cd/A) |
|---|---|---|
| CzBBIT | 23.3 | 67.2 |
| 2CzBBIT | 18.7 | 52.1 |
| Device optimization involves doping with green TADF emitters (e.g., IAcTr-out) and tuning the host-guest energy transfer . |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from structural variations (e.g., substituent position) or assay conditions. For example:
- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., Cl, NO) on the benzothiazole ring show enhanced antifungal activity compared to electron-donating groups.
- Assay Standardization : Use consistent microbial strains (e.g., Candida albicans for antifungal tests) and control compounds (e.g., fluconazole).
- Dose-Response Analysis : IC values should be validated via dose-dependent studies and compared across multiple replicates .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in synthetic yields of this compound derivatives?
- Methodological Answer : Yield variations (e.g., 60–90%) may stem from:
- Catalyst Efficiency : Glacial acetic acid vs. stronger acids (e.g., HCl).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but require higher temperatures.
- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.
Mitigation involves systematic optimization via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
Methodological Recommendations
Q. What computational tools aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G) model electronic properties (HOMO/LUMO energies) and reaction pathways. For example:
- Charge Distribution : Predicts electrophilic/nucleophilic sites for functionalization.
- Transition State Analysis : Identifies energy barriers in condensation reactions.
Software like Gaussian 09W and visualization tools (e.g., GaussView) are standard .
Tables of Key Findings
Q. Table 1: Synthetic Conditions for Benzo[d]thiazole Derivatives
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Amino-triazole derivative | Ethanol | Glacial acetic acid | 85 | |
| Chalcone derivative | DMF | Piperidine | 78 |
Q. Table 2: OLED Performance Metrics
| Host Material | (eV) | Max EQE (%) | Application |
|---|---|---|---|
| CzBBIT | 3.0 | 23.3 | Green TADF-OLEDs |
| 2CzBBIT | 3.0 | 18.7 | Green TADF-OLEDs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
